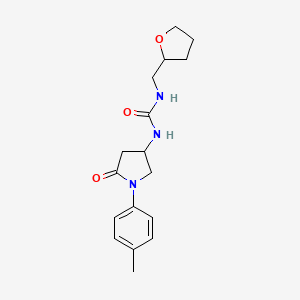
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. This compound is a urea derivative that has been synthesized through a multi-step process, and its unique structure makes it an attractive candidate for further investigation.
Aplicaciones Científicas De Investigación
The compound "1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-((tetrahydrofuran-2-yl)methyl)urea" exhibits a structure suggesting involvement in various scientific research domains, particularly due to its urea moiety and potential for bioactivity. Although direct studies on this specific compound are not readily available, exploring the applications of urea derivatives and related structures in scientific research can provide insights into possible areas of interest for this compound.
Urea Derivatives in Biosensors and Drug Discovery
Urea derivatives, including compounds with urea functionalities, are extensively studied for their potential in biosensor development and drug discovery. For example, urea biosensors have been developed for detecting and quantifying urea concentrations in various contexts, highlighting the critical role of urease, the enzyme used as a bioreceptor element in these sensors. This application is essential in medical diagnostics and environmental monitoring (Botewad et al., 2021).
Furthermore, the incorporation of urea moieties into drug molecules has been acknowledged for enhancing interactions with biological targets, modulating selectivity, stability, and pharmacokinetic profiles of lead compounds. This versatility of urea in drug design is attributed to its unique hydrogen bonding capabilities, making it a valuable structural motif in medicinal chemistry (Jagtap et al., 2017).
Urea in Agriculture and Environmental Science
In the agricultural sector, urea is a pivotal nitrogen source for plants, emphasizing the importance of urease in nitrogen metabolism and its regulation by rumen bacterial urease in ruminants. This enzyme's activity is crucial for efficiently utilizing urea-based fertilizers, impacting soil nitrogen management and environmental sustainability (Jin et al., 2018).
Moreover, the study of urease inhibitors has gained attention for their potential to mitigate the environmental impact of urea fertilizers by reducing volatilization and leaching, thus enhancing nitrogen use efficiency in agriculture and reducing pollution (Kosikowska & Berlicki, 2011).
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-4-6-14(7-5-12)20-11-13(9-16(20)21)19-17(22)18-10-15-3-2-8-23-15/h4-7,13,15H,2-3,8-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCWSUZILPSJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl cyano{1-[(4-methylphenyl)sulfonyl]piperidin-4-ylidene}acetate](/img/structure/B2807875.png)
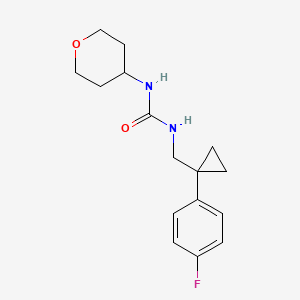
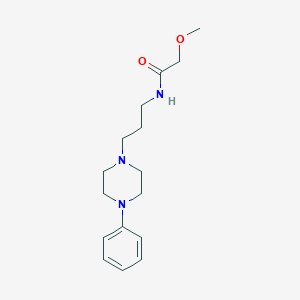
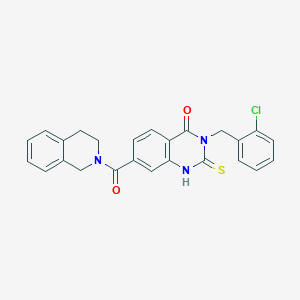

![ethyl 5-(2-chlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2807883.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2807884.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2807885.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)quinolin-4-one](/img/structure/B2807888.png)
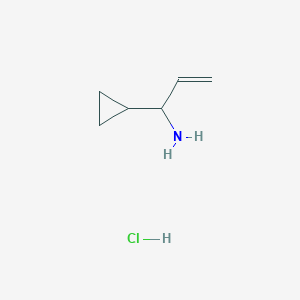
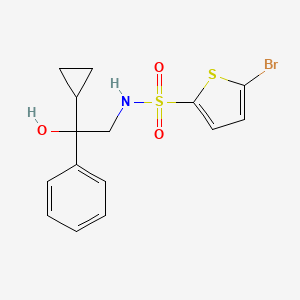
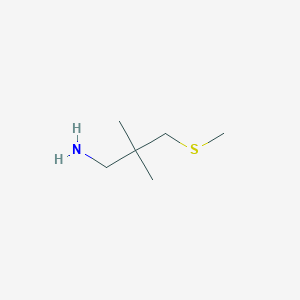
![N-(4-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2807898.png)